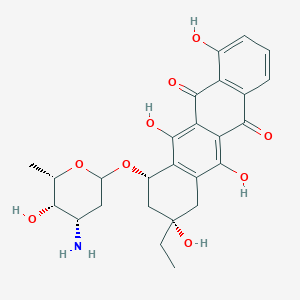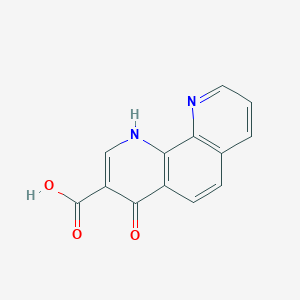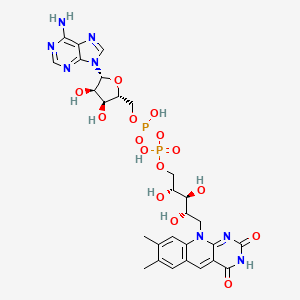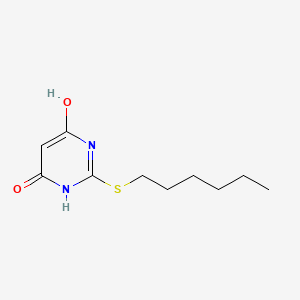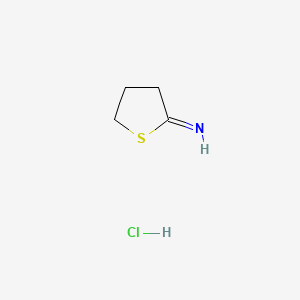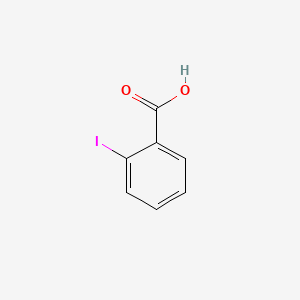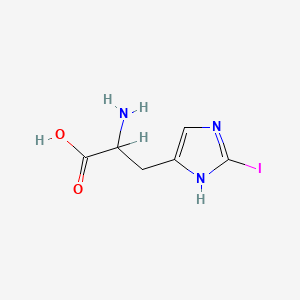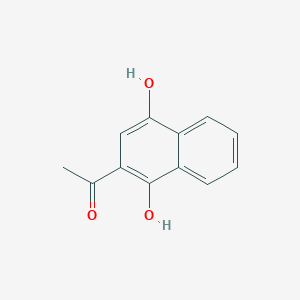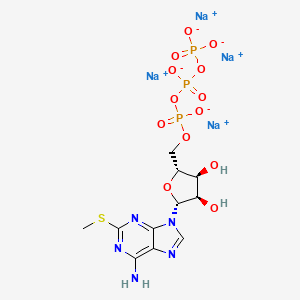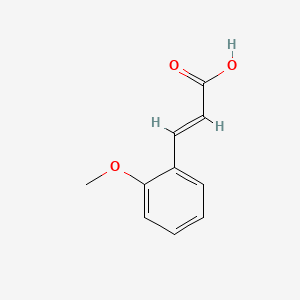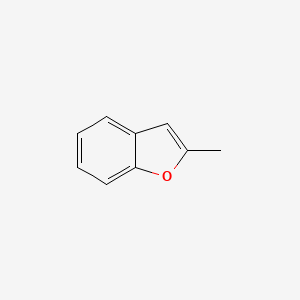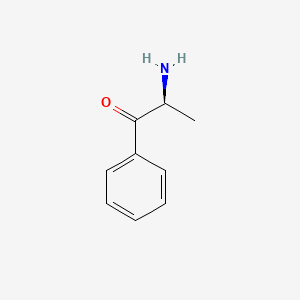
Cathinone
Vue d'ensemble
Description
La cathinone, également connue sous le nom de benzoylethanamine, est un alcaloïde monoamine naturel présent dans l’arbuste Catha edulis, communément appelé khat. Elle est chimiquement similaire à l’éphédrine, à la cathine, à la méththis compound et à d’autres amphétamines. La this compound est le principal composant psychoactif du khat, contribuant à ses effets stimulants .
Mécanisme D'action
La cathinone exerce ses effets en stimulant la libération de neurotransmetteurs monoamines, tels que la dopamine, la norépinéphrine et la sérotonine, et en inhibant leur recapture. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, entraînant des effets stimulants. La this compound traverse facilement la barrière hémato-encéphalique et agit sur les voies du système nerveux central, de manière similaire aux amphétamines .
Applications De Recherche Scientifique
Cathinone has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives and analogs for research purposes.
Biology: Studied for its effects on neurotransmitter systems and its potential as a model compound for understanding stimulant effects.
Medicine: Investigated for its potential therapeutic uses, although its psychoactive properties limit its medical applications.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis
Analyse Biochimique
Biochemical Properties
Cathinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the synthesis of this compound is L-phenylalanine ammonia lyase (PAL), which converts L-phenylalanine to cinnamic acid . This compound also interacts with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . These interactions result in the stimulant and sympathomimetic effects of this compound.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with monoamine transporters leads to increased neurotransmitter levels, which can enhance cell signaling and neurotransmission . Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine transporters and other biomolecules. This compound acts as a substrate for these transporters, leading to the release of neurotransmitters into the synaptic cleft . It also inhibits the reuptake of these neurotransmitters, prolonging their effects. This compound’s interaction with monoamine transporters can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable in aqueous solutions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to this compound has been shown to affect cellular function by altering gene expression and cellular metabolism . These changes can result in long-term effects on cell signaling and overall cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, such as increased locomotor activity and enhanced cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where the effects of this compound become more pronounced at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its synthesis from L-phenylalanine and its degradation in the body . Enzymes such as L-phenylalanine ammonia lyase (PAL) and other reductases play a role in the synthesis and metabolism of this compound . This compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can easily permeate the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s interaction with monoamine transporters facilitates its distribution within the brain and other tissues . This can result in its localization and accumulation in specific regions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects . These interactions can affect this compound’s activity and function, leading to changes in cellular processes and overall cell function .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La cathinone peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation de la propiophénone avec l’acétate d’ammonium, suivie d’une réduction avec le borohydrure de sodium. Une autre méthode comprend l’oxydation de l’éphédrine ou de la pseudoéphédrine à l’aide d’agents oxydants comme le permanganate de potassium ou l’acide chromique .
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l’utilisation de réacteurs chimiques à grande échelle et d’environnements contrôlés pour garantir la pureté et le rendement du composé. Le processus comprend souvent des étapes telles que la cristallisation, la filtration et la purification pour obtenir une this compound de haute qualité .
Analyse Des Réactions Chimiques
Types de Réactions : La cathinone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former la noréphédrine et la norpseudoéphédrine.
Réduction : La réduction de la this compound conduit à la formation de méththis compound.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe amino et du cycle aromatique.
Réactifs et Conditions Communs :
Agents oxydants : Permanganate de potassium, acide chromique.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux Produits :
Produits d’oxydation : Noréphédrine, norpseudoéphédrine.
Produits de réduction : Méththis compound.
Produits de substitution : Diverses cathinones substituées.
4. Applications de la Recherche Scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme précurseur pour synthétiser divers dérivés et analogues à des fins de recherche.
Biologie : Étudiée pour ses effets sur les systèmes neurotransmetteurs et son potentiel en tant que composé modèle pour comprendre les effets stimulants.
Médecine : Envisagée pour ses utilisations thérapeutiques potentielles, bien que ses propriétés psychoactives limitent ses applications médicales.
Industrie : Utilisée dans le développement de nouvelles substances psychoactives et comme étalon de référence en analyse médico-légale
Comparaison Avec Des Composés Similaires
La cathinone est structurellement et fonctionnellement similaire à plusieurs autres composés, notamment :
Éphédrine : Partage une structure similaire, mais ne possède pas le groupe cétone présent dans la this compound.
Méththis compound : Un dérivé synthétique de la this compound aux effets stimulants similaires.
Méphédrone : Une this compound synthétique avec des substituants supplémentaires sur le cycle aromatique, conduisant à des propriétés pharmacologiques différentes.
Bupropion : Un antidépresseur qui partage la structure β-céto avec la this compound
La particularité de la this compound réside dans son occurrence naturelle dans le khat et ses effets stimulants spécifiques, qui sont plus puissants que ceux de ses analogues .
Propriétés
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050427 | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 93 °C at 0.8 mm Hg | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, ethanol | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaf from petroleum ether | |
CAS No. |
71031-15-7, 5265-18-9 | |
| Record name | Cathinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cathinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cathinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46.5 °C | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cathinone exert its stimulant effects?
A1: this compound and its synthetic analogs primarily act by disrupting the normal functioning of monoamine transporters in the brain. These transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for regulating the levels of the neurotransmitters dopamine, norepinephrine, and serotonin in the synaptic cleft, the space between neurons where neurotransmission occurs.
- Releasing agents: Some cathinones, like meththis compound, act as "releasers," causing the transporters to work in reverse, pumping out neurotransmitters into the synaptic cleft instead of reabsorbing them [].
- Reuptake inhibitors: Other cathinones, like MDPV (3,4-methylenedioxypyrovalerone), act primarily as "reuptake inhibitors," blocking the transporters from removing neurotransmitters from the synaptic cleft [].
Q2: What are the downstream effects of increased dopamine in the brain caused by this compound?
A2: Dopamine plays a crucial role in the brain's reward pathway, which is responsible for feelings of pleasure and motivation. Increased dopamine levels in this pathway, as seen with this compound use, lead to feelings of euphoria and reward, contributing to the addictive potential of these substances []. []
Q3: Does this compound affect other neurotransmitter systems besides dopamine?
A3: Yes, this compound and its analogs can also affect norepinephrine and serotonin systems to varying degrees. The balance of effects on these three neurotransmitter systems—dopamine, norepinephrine, and serotonin—contributes to the overall pharmacological profile of each specific this compound analog [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H11NO, and its molecular weight is 149.19 g/mol.
Q5: Are there spectroscopic methods to identify this compound?
A5: Yes, various spectroscopic techniques are used to identify and characterize this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing a unique "fingerprint" for this compound [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and bonding of molecules, further confirming the identity of this compound [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique analyzes the characteristic vibrations of chemical bonds in a molecule, offering another tool for this compound identification [].
Q6: How do structural modifications of this compound affect its activity?
A6: Even slight changes to the this compound molecule can significantly alter its pharmacological properties, including potency, selectivity for monoamine transporters, and duration of action [, , ].
Q7: Can you provide some examples of how specific structural modifications affect this compound activity?
A7:
- Length of the α-carbon side chain: Increasing the length of the α-carbon side chain initially increases the potency for DAT inhibition and psychostimulant effects but then decreases with further lengthening, resulting in an inverted U-shape relationship [].
- N-substitution: Replacing the hydrogen atom on the nitrogen atom with alkyl groups, such as a methyl or ethyl group, can increase potency and alter the duration of action [, ].
- Aromatic ring substitutions: Adding substituents, like fluorine or methoxy groups, to the aromatic ring can influence the compound's selectivity for specific monoamine transporters and its metabolic stability [, ].
- Methylenedioxy group: The presence of a methylenedioxy group, as seen in methylone (3,4-methylenedioxymeththis compound) and MDPV, can increase potency and enhance serotonergic effects, potentially leading to more pronounced empathogenic and hallucinogenic effects [, ].
Q8: What are some of the acute toxic effects associated with this compound use?
A8: this compound and its analogs can produce a range of adverse effects, primarily due to their stimulant properties and disruption of monoamine neurotransmission [, ]. Common acute toxic effects include:
Q9: What analytical techniques are used to detect and quantify cathinones in biological samples?
A9:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of cathinones in various biological matrices, including urine, blood, and hair [, ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing cathinones, particularly in complex biological matrices [, ].
- High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify cathinones in biological samples [].
Q10: Are there challenges in detecting and identifying new synthetic cathinones?
A10: Yes, the continuous emergence of new synthetic cathinones poses significant challenges for analytical detection and identification. The lack of readily available reference standards and the constantly evolving chemical structures make it difficult to keep analytical methods up-to-date [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


